N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine
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Overview
Description
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
The synthesis of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine typically involves the protection of the amino group using the Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amino acid . The reaction conditions are generally mild, and the Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid .
Chemical Reactions Analysis
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.
Substitution: The Boc group can be substituted with other protecting groups such as carboxybenzyl (Cbz) or fluorenylmethoxycarbonyl (Fmoc) under specific conditions.
Major Products: The major products formed from these reactions include the corresponding oxidized or reduced derivatives and substituted amino acids.
Scientific Research Applications
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions without interference from other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine can be compared with other similar compounds, such as:
N-Boc-beta-alanine: This compound has a similar structure but lacks the ethyl and dimethyl substituents.
N-Boc-alpha-amino acids: These compounds have the Boc group protecting the alpha-amino group, making them useful in peptide synthesis.
N-Cbz and N-Fmoc protected amino acids: These compounds use different protecting groups, offering alternative protection strategies in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(12(5,6)9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMQQOUFDQKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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